1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)-
Overview
Description
1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)- is a complex organic compound that features both amine and pyridine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)- typically involves the reaction of 1,2-ethanediamine with a pyridine derivative. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Moderate temperatures to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding oxides.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups onto the molecule.
Scientific Research Applications
1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Potential use in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine and pyridine groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine: A simpler compound without the pyridine group.
N-(2-aminoethyl)-N-(2-pyridinylmethyl)-amine: Lacks the ethane backbone.
Pyridine derivatives: Compounds with similar pyridine structures but different functional groups.
Uniqueness
1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)- is unique due to its combination of amine and pyridine functionalities, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
N'-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)ethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c11-4-7-14(8-5-12)9-10-3-1-2-6-13-10/h1-3,6H,4-5,7-9,11-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUJXWXGLBGZBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCN)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565788 | |
Record name | N~1~-(2-Aminoethyl)-N~1~-[(pyridin-2-yl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96313-89-2 | |
Record name | N~1~-(2-Aminoethyl)-N~1~-[(pyridin-2-yl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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